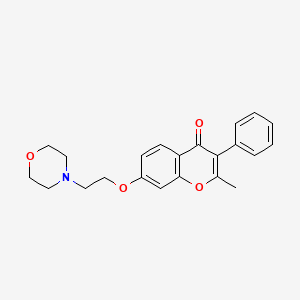
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, survival, and metabolism. LY294002 has been widely used as a research tool to investigate the role of PI3K in different biological systems.
作用機序
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a key second messenger that activates downstream effectors such as Akt and mTOR, which are involved in various cellular processes. By inhibiting PI3K, this compound blocks the activation of the PI3K/Akt/mTOR signaling pathway and its downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. In general, this compound inhibits cell growth, proliferation, survival, and metabolism by blocking the PI3K/Akt/mTOR signaling pathway. This compound also induces apoptosis and autophagy in some cell types. Additionally, this compound has been shown to modulate the expression and activity of various proteins involved in cell cycle regulation, DNA repair, and transcriptional regulation.
実験室実験の利点と制限
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has several advantages as a research tool, including its specificity for PI3K inhibition, its well-established synthesis and characterization, and its availability from commercial sources. This compound has also been extensively studied in various experimental systems, which allows for comparison and validation of results. However, this compound also has some limitations, including its potential off-target effects, its variable potency and selectivity depending on the experimental conditions, and its potential toxicity and side effects in vivo.
将来の方向性
There are several future directions for research on 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one and the PI3K/Akt/mTOR signaling pathway. One direction is to investigate the role of specific PI3K isoforms and subunits in different biological systems, as well as their interactions with other signaling pathways. Another direction is to develop more potent and selective inhibitors of PI3K and its downstream effectors, as well as to explore their therapeutic potential in various diseases. Additionally, the use of this compound as a research tool could be expanded to new areas of biology, such as stem cell research, epigenetics, and metabolomics.
合成法
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one can be synthesized through a multi-step process starting from 2-hydroxyacetophenone and 2-bromoethylmorpholine. The key step involves the condensation of 2-hydroxyacetophenone with 2-bromoethylmorpholine in the presence of potassium carbonate and acetonitrile, followed by cyclization with 2,2-dimethyl-1,3-dioxane-4,6-dione and deprotection with hydrochloric acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been used in a wide range of scientific research applications, including cancer biology, neurobiology, immunology, and cardiovascular research. In cancer biology, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been used to investigate the role of PI3K in cancer stem cells and tumor microenvironment.
In neurobiology, this compound has been used to study the role of PI3K in neuronal development, synaptic plasticity, and neurodegenerative diseases. This compound has been shown to inhibit the growth and differentiation of neuronal progenitor cells and to impair long-term potentiation (LTP) in hippocampal slices. This compound has also been used to investigate the role of PI3K in Alzheimer's disease, Parkinson's disease, and Huntington's disease.
In immunology, this compound has been used to study the role of PI3K in immune cell activation, differentiation, and function. This compound has been shown to inhibit the activation of T cells, B cells, and natural killer cells, and to modulate cytokine production and signaling. This compound has also been used to investigate the role of PI3K in autoimmune diseases, allergies, and infectious diseases.
In cardiovascular research, this compound has been used to study the role of PI3K in angiogenesis, vascular remodeling, and cardiac hypertrophy. This compound has been shown to inhibit the proliferation and migration of endothelial cells, to impair the formation of new blood vessels, and to attenuate cardiac hypertrophy in animal models.
特性
IUPAC Name |
2-methyl-7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-16-21(17-5-3-2-4-6-17)22(24)19-8-7-18(15-20(19)27-16)26-14-11-23-9-12-25-13-10-23/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJPHHDOMNQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

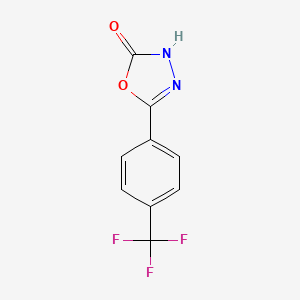

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2846025.png)
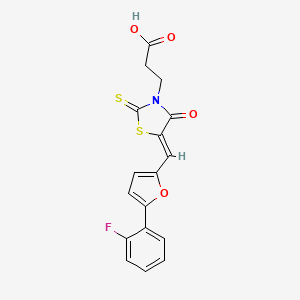
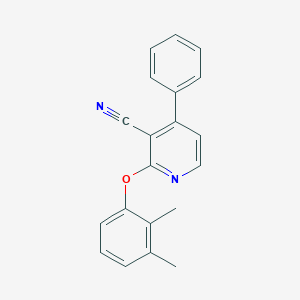
![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)
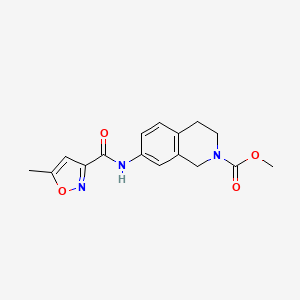
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)
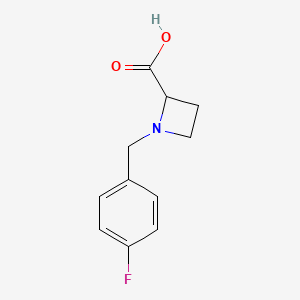

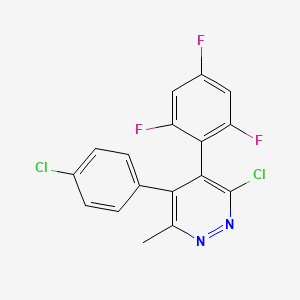
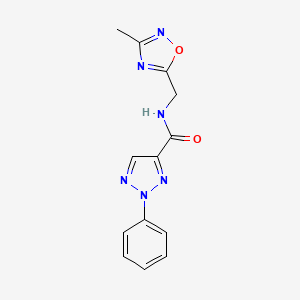
![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)